molecular formula C11H11ClO3 B1398839 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid CAS No. 1252672-57-3

1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid

Cat. No.: B1398839
CAS No.: 1252672-57-3
M. Wt: 226.65 g/mol
InChI Key: YLXUISZQGPQSAD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H11ClO3 and a molecular weight of 226.65 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(4-Chlorophenoxy)cyclobutane-1-carboxylic acid
  • 1-(2-Chlorophenoxy)cyclobutane-1-carboxylic acid
  • 1-(3-Bromophenoxy)cyclobutane-1-carboxylic acid

Comparison: 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the phenoxy group. This substitution pattern can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to its analogs, such as 1-(4-Chlorophenoxy)cyclobutane-1-carboxylic acid and 1-(2-Chlorophenoxy)cyclobutane-1-carboxylic acid, the position of the chlorine atom on the phenoxy group can lead to differences in chemical behavior and applications.

Properties

IUPAC Name

1-(3-chlorophenoxy)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXUISZQGPQSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (1.7 g, 40.3 mmol) was added to a suspension of Example 15A (4.7 g, 13.4 mmol) in tetrahydrofuran (320 mL) and water (160 mL) at room temperature. The reaction mixture was stirred at 55° C. overnight. The reaction was concentrated under reduced pressure to remove tetrahydrofuran, acidified to pH˜3 by adding aqueous 1 M HCl while cooling. The precipitate was collected by filtration and dried in a dessicator containing KOH overnight. Recrystallization from heptane afforded the titled compound. MS (ESI+) m/z 227 (M+H)+.
Name
Lithium hydroxide monohydrate
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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